(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by the presence of a tetrahydroquinoline core, a methyl group at the 7th position, and a nitrobenzoyl group at the 1st position. Quinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 1,2,3,4-tetrahydro-7-methyl-1-(4-nitrobenzoyl)- typically involves the hydrogenation of quinoline derivatives. The hydrogenation process can be carried out using homogeneous catalysts, and asymmetric hydrogenation has been demonstrated . Another method involves the preparation from 1-indanone (benzocyclopentanone) .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on greener and more sustainable chemical processes. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Chemical Reactions Analysis
Types of Reactions
(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-7-methyl-1-(4-nitrobenzoyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives such as oxamniquine, dynemycin, viratmycin, and nicainoprol .
Uniqueness
(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzoyl group enhances its reactivity and potential biological activities compared to other tetrahydroquinoline derivatives .
Properties
CAS No. |
586414-25-7 |
---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C17H16N2O3/c1-12-4-5-13-3-2-10-18(16(13)11-12)17(20)14-6-8-15(9-7-14)19(21)22/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
GBSGKIAPFLCQJP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Canonical SMILES |
CC1=CC2=C(CCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.